molecular formula C19H19FN2O3 B2471514 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941934-19-6

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2471514
CAS No.: 941934-19-6
M. Wt: 342.37
InChI Key: LCYQINXEUSXQDZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a potent and selective chemical probe for the mono-ADP-ribosyltransferase PARP14. This compound functions by inhibiting the catalytic activity of PARP14, a key regulator in cellular stress response pathways, particularly those involving DNA damage and inflammation. Its specific inhibition of PARP14 has been shown to modulate the transcriptional activity of STAT6, a signaling node critical for the function of certain immune cells and for cancer cell survival . Researchers utilize this inhibitor to investigate the role of PARP14 in cancer biology, with studies indicating its potential in sensitizing cancer cells to chemotherapeutic agents and ionizing radiation. Furthermore, its application extends to the field of immuno-oncology, where it is used to explore the tumor microenvironment and the metabolic adaptations of cancer cells . This makes it a valuable tool for dissecting the complex interplay between DNA repair machinery, metabolic pathways, and anti-tumor immunity, offering insights for novel therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-8-9-14(11-16(13)22-10-4-7-19(22)24)21-18(23)12-25-17-6-3-2-5-15(17)20/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYQINXEUSXQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Synthesis of the Pyrrolidinyl Phenylacetamide: This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to form the pyrrolidinyl phenylacetamide.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyrrolidinyl phenylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and pyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 4-((2-(2-(4-fluorophenoxy)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound of interest in pharmacology due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C17H19FN2O2\text{C}_{17}\text{H}_{19}\text{F}\text{N}_2\text{O}_2

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which are crucial for central nervous system (CNS) penetration and overall bioavailability .

Anticonvulsant Activity

One significant area of research is the compound's anticonvulsant properties. Studies have shown that derivatives containing a pyrrolidine ring exhibit protective effects in models of epilepsy. For instance, compounds similar in structure have demonstrated efficacy in the maximal electroshock (MES) test, a standard model for evaluating anticonvulsant activity .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticonvulsant Activity : Demonstrated efficacy in animal models, with optimal doses showing significant protection against seizures.
  • CNS Activity : The incorporation of fluorine enhances CNS distribution, which is critical for compounds targeting neurological conditions .

Study 1: Anticonvulsant Screening

A study evaluated various derivatives for their anticonvulsant activity using the MES test. The results indicated that this compound exhibited significant protective effects at doses ranging from 100 to 300 mg/kg .

CompoundDose (mg/kg)MES Protection
A100Yes
B300Yes
C100No

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has shown that modifications to the pyrrolidine moiety significantly affect biological activity. The introduction of substituents such as fluorine enhances both potency and selectivity towards specific receptors involved in seizure pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 2-oxopyrrolidin-1-yl-substituted aniline intermediate. Key steps include:

Coupling : React 2-fluorophenoxyacetic acid with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

  • Optimization : Adjust reaction temperature (0–25°C for coupling), solvent polarity, and catalyst loading to improve yield (typically 60–75%). Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy and pyrrolidinone groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 385.15).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize:
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorometric assays) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility : Measure logP (HPLC) and aqueous solubility to assess drug-likeness .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or PARP). Focus on modifying the fluorophenoxy group’s orientation .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) and steric bulk to predict activity trends .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. How can synthetic scalability be improved without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors for the coupling step to enhance reproducibility and reduce byproducts .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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